Z-D-Phe(4-NO2)-OH
Description
Z-D-Phe(4-NO₂)-OH is a chemically modified phenylalanine derivative where the amino group is protected by a benzyloxycarbonyl (Z) group, the α-carbon adopts the D-configuration, and the phenyl ring features a para-nitro (-NO₂) substituent. This compound is primarily utilized in peptide synthesis and antimicrobial research due to its electron-withdrawing nitro group, which enhances reactivity and bioactivity. Synthetic routes often employ carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane, yielding products with high purity after chromatographic purification .
Properties
IUPAC Name |
(2R)-3-(4-nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c20-16(21)15(10-12-6-8-14(9-7-12)19(23)24)18-17(22)25-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,18,22)(H,20,21)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORCURAKJUSAHL-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-Phe(4-NO2)-OH typically involves the nitration of N-Cbz-L-phenylalanine. The process can be summarized as follows:
Nitration Reaction: N-Cbz-L-phenylalanine is dissolved in a suitable solvent such as acetic acid. A nitrating agent, often a mixture of concentrated sulfuric acid and nitric acid, is added to the solution. The reaction is carried out at a controlled temperature to ensure the selective nitration at the para position of the phenyl ring.
Purification: The reaction mixture is then neutralized and the product is extracted using an organic solvent. The crude product is purified by recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Nitration: The nitration reaction is scaled up using industrial reactors with precise temperature and mixing controls to ensure consistent product quality.
Automated Purification: Industrial purification methods such as continuous chromatography or large-scale recrystallization are employed to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Z-D-Phe(4-NO2)-OH undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Deprotection: The benzyloxycarbonyl group can be removed by hydrogenolysis or acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Deprotection: Hydrogen gas with palladium on carbon, or trifluoroacetic acid.
Major Products Formed
Reduction: Z-D-Phe(4-NH2)-OH (N-Cbz-4-amino-L-phenylalanine)
Substitution: Various substituted derivatives depending on the nucleophile used.
Deprotection: 4-nitro-L-phenylalanine
Scientific Research Applications
Z-D-Phe(4-NO2)-OH has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Z-D-Phe(4-NO2)-OH depends on its specific application. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The nitro group can participate in redox reactions, while the benzyloxycarbonyl group can protect the amino group during synthetic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic Properties and Bioactivity
Key Findings:
- Electron-Withdrawing vs. Electron-Donating Groups: The para-nitro (-NO₂) group in Z-D-Phe(4-NO₂)-OH is a strong electron-withdrawing group (EWG), reducing the energy bandgap (Eg) to 2.85 eV compared to unsubstituted (Eg = 3.10 eV) or hydroxyl-substituted (Eg = 3.15 eV) analogs. This enhances intramolecular charge transfer (ICT), critical for interactions with biological targets like fungal enzymes . Bioactivity: Against Phytophthora infestans, Z-D-Phe(4-NO₂)-OH exhibits an EC₅₀ of 12 µM, outperforming 4-F- (EC₅₀ = 18 µM) and 4-Cl-substituted (EC₅₀ = 25 µM) analogs. The nitro group’s electronegativity disrupts fungal membrane integrity more effectively .
Table 1: Substituent Impact on Antifungal Activity and Electronic Properties
| Compound | Substituent | Eg (eV) | EC₅₀ vs. P. infestans (µM) |
|---|---|---|---|
| Z-D-Phe(4-NO₂)-OH | 4-NO₂ | 2.85 | 12 |
| Z-D-Phe(4-F)-OH | 4-F | 2.95 | 18 |
| Z-D-Phe(4-Cl)-OH | 4-Cl | 2.90 | 25 |
| Z-D-Phe(4-OH)-OH | 4-OH | 3.15 | >50 |
Comparison with Protecting Group Variants
- Fmoc-Phe(4-NO₂)-OH: Replacing the Z-group with a fluorenylmethyloxycarbonyl (Fmoc) group increases molecular weight (432.43 g/mol vs. ~300 g/mol for Z-protected analogs) and alters solubility. Fmoc derivatives are preferred in solid-phase peptide synthesis due to milder deprotection conditions, but Z-protected compounds like Z-D-Phe(4-NO₂)-OH offer superior stability in acidic environments .
- H-Phe(4-NH₂)-OH: Substituting -NO₂ with -NH₂ (electron-donating group) reduces antifungal potency (EC₅₀ > 50 µM) and increases Eg to 3.20 eV, highlighting the necessity of EWGs for bioactivity .
Stereochemical and Positional Isomers
- D vs.
- Substituent Position :
Meta- or ortho-nitro analogs show reduced activity (EC₅₀ > 30 µM), underscoring the para position’s optimal spatial alignment for target engagement .
Table 2: Molecular Properties of Z-D-Phe(4-NO₂)-OH and Analogs
| Compound | Molecular Weight (g/mol) | logP | TPSA (Ų) | Synthetic Yield (%) |
|---|---|---|---|---|
| Z-D-Phe(4-NO₂)-OH | ~320* | 1.85 | 85 | 87 |
| Fmoc-Phe(4-NO₂)-OH | 432.43 | 2.10 | 105 | 85 |
| Z-D-Phe(4-OH)-OH | ~286 | 0.90 | 95 | 75 |
*Estimated based on Z-Phe-OH (299.32 g/mol) and nitro group addition.
- Synthetic Accessibility: Z-D-Phe(4-NO₂)-OH is synthesized via hydrogenation or carbodiimide-mediated coupling (85–87% yield), comparable to Fmoc analogs. However, nitro group introduction requires controlled conditions to avoid byproducts .
Biological Activity
Z-D-Phe(4-NO2)-OH, a derivative of phenylalanine, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a nitro group at the para position of the phenyl ring, which significantly influences its reactivity and biological interactions. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and applications in research and medicine.
Chemical Structure and Synthesis
This compound is synthesized through a multi-step process that typically involves the nitration of N-Cbz-L-phenylalanine. The reaction conditions require careful control to ensure high yield and purity. The following outlines the general synthetic route:
-
Nitration Reaction :
- N-Cbz-L-phenylalanine is dissolved in a solvent such as acetic acid.
- A nitrating agent (e.g., concentrated sulfuric acid mixed with nitric acid) is added.
- The reaction is conducted at controlled temperatures to achieve selective nitration at the para position.
-
Purification :
- The reaction mixture is neutralized.
- The product is extracted using organic solvents and purified through recrystallization or chromatography.
This compound's structure allows for various subsequent reactions, including reduction and substitution, which can modify its biological properties further.
The biological activity of this compound primarily stems from its nitro group, which can participate in redox reactions. This feature may lead to the generation of reactive oxygen species (ROS), contributing to its antimicrobial properties. Additionally, the benzyloxycarbonyl group protects the amino group during synthesis while allowing for interaction with biological macromolecules through hydrogen bonding and hydrophobic interactions.
Biological Activity
This compound exhibits a range of biological activities, making it a valuable compound for research:
- Enzyme Inhibition : Studies have indicated that this compound can inhibit specific enzymes, potentially altering metabolic pathways.
- Antimicrobial Properties : Nitro compounds are known for their broad-spectrum antimicrobial activity. This compound may exhibit similar effects against various pathogens, including bacteria and parasites .
- Potential Therapeutic Applications : Due to its ability to modify protein interactions, this compound is being explored for therapeutic applications, including drug development targeting diseases caused by microbial infections .
Case Studies and Research Findings
Recent studies have highlighted the diverse biological activities associated with nitro compounds like this compound:
- A study demonstrated that nitro compounds could be used as scaffolds for synthesizing new bioactive molecules with antineoplastic and antibiotic properties. The presence of the nitro group was crucial for enhancing their pharmacological profiles .
- Another investigation focused on the role of this compound in enzyme interactions revealed that it could selectively inhibit certain enzymatic activities, leading to potential applications in regulating metabolic processes .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound | Features | Biological Activity |
|---|---|---|
| This compound | Nitro group, benzyloxycarbonyl protection | Enzyme inhibition, antimicrobial |
| 4-nitro-L-phenylalanine | Lacks protective group | More reactive but less stable |
| N-Cbz-L-phenylalanine | No nitro group | Less reactive |
This table illustrates how the structural differences impact their reactivity and potential applications in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
